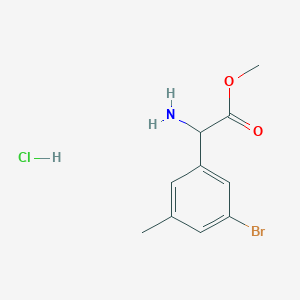![molecular formula C8H14ClN B13515648 3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride](/img/structure/B13515648.png)
3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride is a heterocyclic compound with the molecular formula C8H14ClN. It is a cyclic amine that features a unique tricyclic structure, making it an interesting subject for chemical and pharmaceutical research. This compound is known for its structural similarity to various neurotransmitters, including acetylcholine and nicotine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclopentadiene derivative, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often require:
Temperature: Moderate temperatures (20-50°C) to facilitate cyclization.
Solvent: Polar solvents like ethanol or methanol to dissolve reactants and intermediates.
Catalysts: Acid catalysts such as hydrochloric acid to promote the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis and easy monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification: Techniques like recrystallization or chromatography to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the hydrochloride salt is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
Oxidation Products: Oxidized amine derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted amine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its interactions with biological receptors, particularly those related to neurotransmission.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism by which 3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride exerts its effects involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can mimic or inhibit the action of natural neurotransmitters, leading to altered neuronal signaling pathways. This interaction is crucial for its potential therapeutic applications, particularly in modulating neurotransmission in the central nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotine: Shares structural similarities and interacts with nicotinic acetylcholine receptors.
Acetylcholine: A natural neurotransmitter with a similar functional group.
Muscarine: Another neurotransmitter analog with a comparable structure.
Uniqueness
3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride is unique due to its tricyclic structure, which provides distinct chemical and biological properties. Unlike simpler analogs, its rigid framework allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C8H14ClN |
|---|---|
Poids moléculaire |
159.65 g/mol |
Nom IUPAC |
3-azatricyclo[3.3.1.01,5]nonane;hydrochloride |
InChI |
InChI=1S/C8H13N.ClH/c1-2-7-4-8(7,3-1)6-9-5-7;/h9H,1-6H2;1H |
Clé InChI |
YIRFVCRZXURCLP-UHFFFAOYSA-N |
SMILES canonique |
C1CC23CC2(C1)CNC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-((Benzyloxy)carbonyl)-5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13515599.png)
![N-{2-[ethyl(methyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B13515602.png)

![3-[(3-Bromopyridin-2-yl)oxy]propan-1-aminedihydrochloride](/img/structure/B13515612.png)


![1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13515636.png)

![2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol](/img/structure/B13515652.png)

![Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13515658.png)
